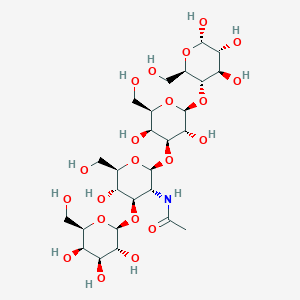![molecular formula C23H30N2O2 B11826147 ethyl (2S,3'aS,5'aR,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]-5'a-carboxylate](/img/structure/B11826147.png)
ethyl (2S,3'aS,5'aR,9'bR)-3'-benzyl-2',3',3'a,4',5',5'a,6',7',8',9'b-decahydrospiro[aziridine-2,1'-cyclohexa[e]indole]-5'a-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl (2S,3’aS,5’aR,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole]-5’a-carboxylate is a complex organic compound featuring a spirocyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,3’aS,5’aR,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole]-5’a-carboxylate typically involves the reaction of aldimines with ethyl diazoacetate in the presence of a catalyst such as Bi(OTf)3. This reaction proceeds with high diastereoselectivity to produce the desired aziridine carboxylate .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl (2S,3’aS,5’aR,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole]-5’a-carboxylate can undergo various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form oxaziridines.
Reduction: Reduction of the aziridine ring can lead to the formation of amines.
Substitution: Nucleophilic substitution reactions can occur at the aziridine ring, leading to ring-opening and formation of substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions to open the aziridine ring.
Major Products Formed
Oxidation: Oxaziridines
Reduction: Amines
Substitution: Substituted amines
Wissenschaftliche Forschungsanwendungen
Ethyl (2S,3’aS,5’aR,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole]-5’a-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Wirkmechanismus
The mechanism by which ethyl (2S,3’aS,5’aR,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole]-5’a-carboxylate exerts its effects is primarily through interactions with molecular targets such as enzymes or receptors. The aziridine ring can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules, leading to the formation of covalent bonds and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Ethylaziridine: A simpler aziridine compound with similar reactivity but lacking the complex spirocyclic structure.
Azetidine: Another nitrogen-containing ring compound, but with a four-membered ring instead of three.
Uniqueness
Ethyl (2S,3’aS,5’aR,9’bR)-3’-benzyl-2’,3’,3’a,4’,5’,5’a,6’,7’,8’,9’b-decahydrospiro[aziridine-2,1’-cyclohexa[e]indole]-5’a-carboxylate is unique due to its spirocyclic structure and the presence of both aziridine and indole moieties. This combination of structural features imparts unique chemical and biological properties that are not observed in simpler aziridine or azetidine compounds .
Eigenschaften
Molekularformel |
C23H30N2O2 |
|---|---|
Molekulargewicht |
366.5 g/mol |
IUPAC-Name |
ethyl (1S,3aS,5aR,9bR)-3-benzylspiro[2,3a,4,5,6,7,8,9b-octahydrobenzo[e]indole-1,2'-aziridine]-5a-carboxylate |
InChI |
InChI=1S/C23H30N2O2/c1-2-27-21(26)22-12-7-6-10-18(22)20-19(11-13-22)25(16-23(20)15-24-23)14-17-8-4-3-5-9-17/h3-5,8-10,19-20,24H,2,6-7,11-16H2,1H3/t19-,20+,22+,23-/m0/s1 |
InChI-Schlüssel |
DNEGZZADIYMQMY-JVSAHFFESA-N |
Isomerische SMILES |
CCOC(=O)[C@@]12CCCC=C1[C@@H]3[C@H](CC2)N(C[C@@]34CN4)CC5=CC=CC=C5 |
Kanonische SMILES |
CCOC(=O)C12CCCC=C1C3C(CC2)N(CC34CN4)CC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



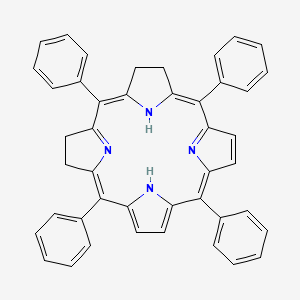
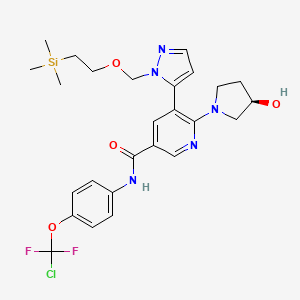

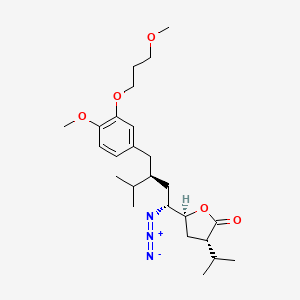

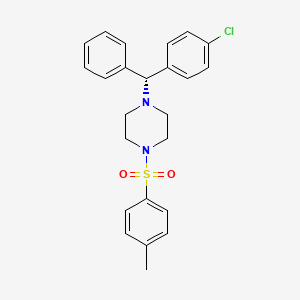
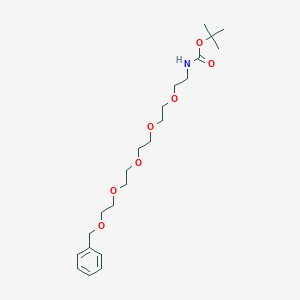
![6,8-Dibromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11826137.png)

![(3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11826160.png)


